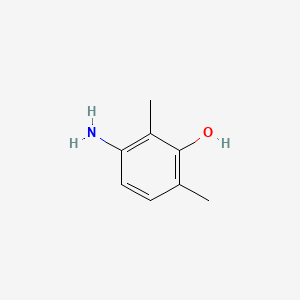

3-Amino-2,6-dimethylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBKXUJEVYHSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220224 | |

| Record name | 3-Amino-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-64-5 | |

| Record name | 3-Amino-2,6-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,6-dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2,6-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK52J0MQ7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2,6-dimethylphenol (CAS 6994-64-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,6-dimethylphenol, with the CAS number 6994-64-5, is an aromatic organic compound featuring a phenol ring substituted with an amino group and two methyl groups.[1] This whitepaper serves as a comprehensive technical guide, consolidating available data on its physicochemical properties, synthesis, applications, and safety profile, with a particular focus on its relevance to the field of drug development. While its primary established use is in the cosmetics industry as a hair dye component, its structural features suggest potential as a versatile intermediate in organic synthesis and medicinal chemistry.[2][3][4] The parent compound, 2,6-dimethylphenol, is a known precursor in the synthesis of the antiarrhythmic drug mexiletine, highlighting the potential pharmacological relevance of this structural class.[5] This document aims to provide a foundational resource for researchers interested in exploring the applications of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6994-64-5 | [1][6] |

| Molecular Formula | C₈H₁₁NO | [1][6] |

| Molecular Weight | 137.18 g/mol | [1][6] |

| Melting Point | 104-106 °C | [7] |

| Appearance | Solid at room temperature | [1] |

| Solubility | Soluble in organic solvents.[1] Solubility in propylene glycol is estimated to be less than 12 g/L.[2] | [1][2] |

| InChI Key | XSBKXUJEVYHSNO-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(O)C(C)=CC=C1N | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, amino protons, and a hydroxyl proton. The chemical shifts would be influenced by the electronic effects of the substituents. |

| ¹³C NMR | Resonances for eight distinct carbon atoms, including aromatic carbons, methyl carbons, and carbons bearing the amino and hydroxyl groups. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (phenol), N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to its molecular weight. Predicted adducts include [M+H]+ at m/z 138.09134 and [M+Na]+ at m/z 160.07328.[8] |

Synthesis and Reactivity

A common synthetic route to aminophenols involves the nitration of the corresponding phenol followed by the reduction of the nitro group. A plausible synthetic workflow for this compound from 2,6-dimethylphenol is outlined below.

The reactivity of this compound is governed by its three functional groups: the hydroxyl group, the amino group, and the aromatic ring. These sites offer opportunities for a variety of chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules. The amino and hydroxyl groups can undergo reactions such as acylation, alkylation, and diazotization, while the aromatic ring is susceptible to electrophilic substitution, with the directing effects of the substituents influencing the position of further functionalization.

Applications in Research and Drug Development

Industrial Applications

The most well-documented application of this compound is as a component in oxidative hair dye formulations.[3][4] In this context, it acts as a coupler that reacts with a developer under oxidative conditions to form the final hair color.[4]

Relevance in Drug Development

While direct applications of this compound in the synthesis of approved drugs are not documented, its structural motifs are of significant interest in medicinal chemistry.

4.2.1. Precursor to the Antiarrhythmic Drug Mexiletine

The parent compound, 2,6-dimethylphenol, is a key starting material in the industrial synthesis of mexiletine, a Class Ib antiarrhythmic agent used to treat ventricular arrhythmias.[5] The synthesis typically involves the reaction of 2,6-dimethylphenol with chloroacetone to form an ether, which is then converted to an oxime and subsequently reduced to the primary amine of mexiletine.

4.2.2. Potential as a Scaffold in Medicinal Chemistry

The aminophenol scaffold is present in a wide range of biologically active molecules. Research on various substituted aminophenols has revealed their potential as antimicrobial, antioxidant, and anticancer agents.[9][10][11][12] For instance, Schiff bases derived from aminophenols have demonstrated significant biological activities.[12] The presence of the amino and hydroxyl groups in this compound provides reactive handles for the synthesis of libraries of derivatives for biological screening.

A recent patent application describes the use of a structurally related moiety, 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo-[2,3-b]pyridine-3-carboxamide, as a Myt1 inhibitor for the potential treatment of cancer.[13] This highlights the contemporary interest in this chemical space for the development of novel therapeutics.

Safety and Toxicology

The safety of this compound has been evaluated by the Scientific Committee on Consumer Safety (SCCS) for its use in hair dye formulations. A summary of the available toxicological data is presented in Table 3.

Table 3: Summary of Toxicological Data for this compound

| Endpoint | Result | Source |

| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4). | [3] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure (GHS Category 2). | [3] |

| Skin Sensitization | A sensitization potential cannot be excluded. | [14] |

| Use in Hair Dyes | Considered safe for use in oxidative hair dye formulations with an on-head concentration of up to 2.0%. | [14] |

It is important to note that this toxicological data is primarily in the context of cosmetic use. For applications in drug development, a more extensive toxicological profile, including studies on metabolism, pharmacokinetics, and long-term systemic exposure, would be required.

Experimental Protocols

6.1. Hypothetical Synthesis of this compound

This two-step process involves the nitration of 2,6-dimethylphenol followed by the reduction of the resulting nitro-intermediate.

Step 1: Nitration of 2,6-dimethylphenol

-

Cool a solution of 2,6-dimethylphenol in a suitable solvent (e.g., acetic acid or dichloromethane) in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it over ice water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Concentrate the solution under reduced pressure and purify the crude 3-nitro-2,6-dimethylphenol by a suitable method such as recrystallization or column chromatography.

Step 2: Reduction of 3-Nitro-2,6-dimethylphenol

-

Dissolve the purified 3-nitro-2,6-dimethylphenol in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent. Common methods include:

-

Catalytic hydrogenation: Use hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).

-

Metal-acid reduction: Use a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

-

-

Stir the reaction at an appropriate temperature until the reduction is complete (monitored by TLC).

-

If using a metal catalyst, filter it off.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the ammonium salt.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

Conclusion

This compound is a chemical with established applications in the cosmetics industry and clear, albeit underexplored, potential in the realm of drug discovery and development. Its relationship to the precursor of the drug mexiletine, combined with the proven biological activities of the broader aminophenol class, makes it an attractive scaffold for further investigation. This technical guide has synthesized the currently available information to provide a solid starting point for researchers. Future work should focus on elucidating the specific biological activities of this compound and its derivatives, as well as developing and publishing detailed and optimized synthetic protocols to facilitate its broader use in the scientific community.

References

- 1. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. This compound | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. WO2024130425A1 - Methods of making 2-amino-l-(3-hydroxy-2,6-dimethylphenyl)-5,6- dimethyl-lh-pyrrolo-[2,3-b]pyridine-3-carboxamide, a mytl inhibitor - Google Patents [patents.google.com]

- 14. Revision of the opinion on this compound (A162) - Public Health [health.ec.europa.eu]

An In-depth Technical Guide to 3-Amino-2,6-dimethylphenol: Structure, Isomers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-2,6-dimethylphenol, a significant chemical intermediate. The document details its structural formula, explores its various structural isomers, presents key quantitative data, and outlines its primary application in cosmetic science.

Core Compound: this compound

This compound (CAS No. 6994-64-5) is an aromatic organic compound featuring a phenol ring substituted with an amino group and two methyl groups.[1][2] This trifunctional structure makes it a versatile intermediate in organic synthesis, particularly in the manufacturing of dyes and pharmaceuticals.[2][3][4] The presence of the hydroxyl (-OH) and amino (-NH2) groups allows for hydrogen bonding, influencing its physical properties and reactivity, while the amino group imparts basicity.[2]

Structural and Physical Properties

The fundamental properties of this compound are summarized below. It typically presents as a solid powder at room temperature and is soluble in organic solvents.[2]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 6994-64-5 | [1] |

| Melting Point | 104-106 °C | [2] |

| SMILES | CC1=C(C(=C(C=C1)N)C)O | [1] |

| InChI Key | XSBKXUJEVYHSNO-UHFFFAOYSA-N | [1] |

| Appearance | Powder | |

| Synonyms | 2,6-Dimethyl-3-aminophenol, 3-Amino-2,6-xylenol | [2] |

Structural Isomers of Aminodimethylphenol

Structural isomers possess the same molecular formula (C₈H₁₁NO) but differ in the arrangement of atoms and functional groups on the phenol ring.[5][6] The varying positions of the amino and methyl groups lead to distinct chemical and physical properties. Key positional isomers of aminodimethylphenol are detailed below.

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Key Features & Synonyms |

| This compound | 6994-64-5 | 104-106 | - | Target compound of this guide. (2,6-Dimethyl-3-aminophenol) |

| 4-Amino-2,5-dimethylphenol | 3096-71-7 | - | - | Also known as 2,5-Dimethyl-4-aminophenol. |

| 4-Amino-2,6-dimethylphenol | 15980-22-0 | - | - | Also known as 2,6-Dimethyl-4-aminophenol. |

| 4-Amino-3,5-dimethylphenol | 3096-70-6 | 181 | 296.5 | A urinary metabolite of Lidocaine. (4-Hydroxy-2,6-dimethylaniline) |

Note: Data for all physical properties were not available in the searched literature.

Visualization of Structural Isomers

The following diagram illustrates the structural differences between this compound and its key positional isomers.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, the synthesis of aminophenols often follows established chemical routes. A general approach involves the reduction of a corresponding nitrophenol or the amination of a dihydroxyphenol. For instance, the synthesis of 3-aminophenol can be achieved by heating resorcinol with ammonia under pressure.[7] A more detailed protocol for a related isomer, 4-Amino-3,5-dimethylphenol, is provided as a representative example of synthesis.

Example Synthesis: 4-Amino-3,5-dimethylphenol

This protocol is adapted from a patented synthesis method.[8]

Materials:

-

Sodium nitrite (NaNO₂)

-

Sodium sulfate dihydrate (Na₂SO₄·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

3,5-Dimethylphenol

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Prepare "Solution A": An aqueous solution of sodium nitrite (1.1 equivalents) is slowly added dropwise to a stirred, ice-bath-cooled aqueous solution of sodium sulfate dihydrate (1.0 equivalent). This mixed solution is then added dropwise into a beaker containing concentrated hydrochloric acid and ice, and cooling is continued for 20 minutes.[8]

-

In a separate vessel, dissolve 3,5-dimethylphenol (1.0 equivalent) in an aqueous solution of sodium hydroxide and ice, stirring until complete dissolution.[8]

-

Slowly add "Solution A" dropwise to the 3,5-dimethylphenol solution while maintaining the ice bath. Stirring is continued for 1 hour after the addition is complete.[8]

-

The reaction mixture is then filtered, and the collected solid product is dried to yield 4-amino-3,5-dimethylphenol.[8]

Applications and Biological Relevance

The primary documented application for this compound is as a component in permanent (oxidative) hair dye formulations.[9] It is also used as an intermediate in the broader synthesis of various dyes and pigments.[3]

Role in Oxidative Hair Dyeing

In oxidative hair dyeing, two types of colorless precursors are used: developers (primary intermediates) and couplers (color modifiers).[9][10] this compound functions as a coupler. The process, initiated by an oxidizing agent like hydrogen peroxide in an alkaline medium, involves the formation of color through a chemical reaction between the developer and the coupler within the hair shaft.[10]

The general workflow is as follows:

-

Alkaline Agent (e.g., Ammonia): Opens the hair cuticle.[11]

-

Oxidizing Agent (e.g., H₂O₂): Lightens the natural melanin pigment and initiates the dye-forming reaction.[11]

-

Developer Oxidation: The developer (e.g., p-phenylenediamine) is oxidized to a reactive intermediate.[10]

-

Coupling Reaction: The reactive intermediate rapidly reacts with the coupler (this compound) to form large, stable color molecules.

-

Color Trapping: These newly formed large dye molecules are trapped within the hair cortex, resulting in a permanent color change.[10]

Oxidative Hair Dyeing Workflow

The logical relationship in the oxidative dyeing process is visualized below.

References

- 1. This compound | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6994-64-5: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Structural isomer - Wikipedia [en.wikipedia.org]

- 7. US5202488A - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]

- 8. 4-Amino-3,5-xylenol | 3096-70-6 [chemicalbook.com]

- 9. cosmileeurope.eu [cosmileeurope.eu]

- 10. researchgate.net [researchgate.net]

- 11. cosmeticscience.net [cosmeticscience.net]

physical and chemical properties of 3-Amino-2,6-dimethylphenol

An In-depth Technical Guide to 3-Amino-2,6-dimethylphenol

Introduction

This compound, also known as 3-amino-2,6-xylenol, is an organic compound with the chemical formula C8H11NO.[1][2] It is characterized by a phenol ring substituted with an amino group and two methyl groups.[2] This compound serves as a valuable intermediate in organic synthesis, particularly in the manufacturing of dyes and pharmaceuticals.[2][3] Its functional groups—the hydroxyl (-OH) and amino (-NH2) groups—allow for a variety of chemical modifications, making it a versatile building block in medicinal chemistry and materials science.[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental are summarized below. The compound typically appears as a solid powder at room temperature.[2][4]

| Property | Value | Reference(s) |

| CAS Number | 6994-64-5 | [1][2][4] |

| Molecular Formula | C8H11NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][5] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | 2,6-Dimethyl-3-aminophenol, 3-Amino-2,6-xylenol | [2] |

| Appearance | Powder | [4] |

| Melting Point | 104-106 °C | [4][5] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| InChI | 1S/C8H11NO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,9H2,1-2H3 | [1][4] |

| InChIKey | XSBKXUJEVYHSNO-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CC1=C(C(=C(C=C1)N)C)O | [1][5] |

Experimental Protocols & Analysis

Detailed experimental protocols for the synthesis of this compound are not extensively published in public literature. However, a general approach involves the nitration of 2,6-dimethylphenol followed by reduction of the resulting nitrophenol. The characterization of the final product relies on standard analytical techniques.

General Analytical Workflow

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic methods. A European Commission report on the compound noted the use of LC/MS to identify an unknown peak in one batch, demonstrating the application of this technique for purity assessment.[6]

Caption: A typical workflow for the analytical characterization of this compound.

Solubility Estimation Protocol

While specific solubility data is sparse, a report from the Scientific Committee on Consumer Safety (SCCS) provided an estimation method.[6] The solubility in propylene glycol was estimated to be less than 12 g/L based on the dose levels and volumes used in toxicity studies where the compound formed a suspension.[6]

Methodology:

-

Prepare a series of concentrations of the test compound in the selected solvent (e.g., propylene glycol).

-

Observe the formulations to determine if they are true solutions or suspensions at each concentration.

-

The highest concentration that forms a clear solution is recorded as the approximate solubility.

-

In the SCCS case, since the formulations used in toxicity studies were suspensions, the solubility was determined to be lower than the lowest concentration used.[6]

Reactivity and Stability

This compound possesses two primary reactive sites: the phenolic hydroxyl group and the aromatic amino group.

-

Phenolic Reactivity : The hydroxyl group imparts acidic properties and allows for reactions such as etherification and esterification. It also makes the ring susceptible to oxidation.

-

Amino Group Reactivity : The amino group provides basicity and can form salts with acids.[2] It is a nucleophile and can undergo reactions like acylation and alkylation.

-

Oxidative Coupling : As a phenol, it is susceptible to oxidative coupling reactions, which is a key principle in its use in hair dyes.

Information from the European Commission indicates that the stability of this compound in typical hair dye formulations is a key parameter for safety assessment, although specific data was not reported in the public dossier.[6]

Biological Activity and Applications

Use in Cosmetics

This compound is used as an ingredient in oxidative hair dye formulations.[7][8] In this application, it acts as a "coupler." The hair dyeing process involves an oxidative reaction where small precursor molecules (developers and couplers) diffuse into the hair shaft. In the presence of an oxidizing agent like hydrogen peroxide, these precursors react to form larger, colored molecules that become trapped within the hair, resulting in a permanent color.[7] The Scientific Committee on Consumer Safety (SCCS) has opined that this compound is safe for use in oxidative hair dye formulations at an on-head concentration of up to 2.0%.[8]

Caption: Role of this compound as a coupler in oxidative hair dyeing.

Potential Therapeutic Applications

While research on this compound itself is limited, derivatives of closely related aminophenols are being investigated for potent biological activities. A 2024 study highlighted that derivatives of 2-amino-6-methyl-phenol demonstrated remarkable inhibition of RSL3-induced ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[9] These compounds were shown to effectively prevent the accumulation of lipid peroxides in living cells and one derivative protected mice from kidney ischemia-reperfusion injury, a condition where ferroptosis plays a critical role.[9] This suggests that the ortho-hydroxyl-amino moiety present in compounds like this compound could be a promising scaffold for developing novel ferroptosis inhibitors.[9]

Caption: Potential mechanism of ferroptosis inhibition by related aminophenol derivatives.

Safety and Toxicology

This compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is associated with hazard statements H302, H312, H315, H319, H332, H335, and H373.[4] Standard precautionary measures, such as wearing protective gloves, clothing, and eye protection, are recommended when handling this chemical.[4] While the SCCS considers it safe for its specific use in hair dyes at defined concentrations, a sensitization potential cannot be excluded.[8]

References

- 1. This compound | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6994-64-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [chemicalbook.com]

- 4. This compound | 6994-64-5 [sigmaaldrich.com]

- 5. This compound | 6994-64-5 | GAA99464 [biosynth.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. Revision of the opinion on this compound (A162) - Public Health [health.ec.europa.eu]

- 9. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-2,6-dimethylphenol molecular weight and formula

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental chemical properties of compounds is paramount. This document provides the key molecular data for 3-Amino-2,6-dimethylphenol, a compound of interest in various research and development applications.

Molecular Formula and Weight

The foundational quantitative data for this compound is its molecular formula and weight, which are crucial for stoichiometric calculations, analytical characterization, and formulation development.

The molecular formula for this compound is C8H11NO.[1][2][3][4] This indicates that each molecule is composed of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.

The molecular weight of this compound is 137.18 g/mol .[1][2][4][5] This value is essential for preparing solutions of specific molar concentrations and for interpreting the results of mass spectrometry and other analytical techniques.

| Property | Value |

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

References

A Comprehensive Technical Guide to the Solubility of 3-Amino-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 3-Amino-2,6-dimethylphenol, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for its application in the synthesis of dyes, pharmaceuticals, and other organic molecules. This document presents available quantitative solubility data, outlines a robust experimental protocol for solubility determination, and visualizes the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been quantitatively assessed in several solvent systems. The following table summarizes the available data, providing a clear comparison of its solubility in different media.

| Solvent System | Solubility (g/L) | Reference |

| Water | 9.34 | [1] |

| Acetone/Water (1:1 v/v) | > 200 | [1] |

| Dimethyl Sulfoxide (DMSO) | > 200 | [1] |

| Dimethylformamide (DMF) | > 200 | [1] |

| DMSO/Water (1:1 v/v) | > 200 | [1] |

| Propylene Glycol | < 12 (estimated) | [1] |

Note: The data indicates that this compound exhibits high solubility in common polar aprotic organic solvents and aqueous mixtures thereof, while its solubility in water is limited. The estimation for propylene glycol suggests it behaves as a suspension at higher concentrations.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound, based on the widely used shake-flask method. This method is a reliable approach to ascertain the saturation point of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC: Inject a known volume of the filtered sample and the standard solutions onto the HPLC system. The concentration of the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.

-

For UV-Vis Spectrophotometry: Measure the absorbance of the filtered sample and the standard solutions at the wavelength of maximum absorbance (λmax) for this compound. The concentration is determined using the Beer-Lambert law and the calibration curve.

-

-

-

Data Calculation:

-

Calculate the concentration of this compound in the filtered sample based on the analytical results.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound. For drug development and other sensitive applications, it is recommended to perform solubility studies under specific formulation conditions and at various temperatures to gain a comprehensive solubility profile.

References

Technical Guide: Physicochemical Properties of 3-Amino-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Amino-2,6-dimethylphenol, a compound of interest in various chemical and pharmaceutical applications. This document outlines its melting and boiling points, detailed experimental methodologies for their determination, and visual representations of its application and synthesis pathways.

Core Physicochemical Data

The key physical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and application in further chemical synthesis or formulation.

| Property | Value | Notes |

| Melting Point | 102.3 – 103.1 °C | The temperature at which the solid form of the compound transitions to a liquid state. |

| Boiling Point | Not Determined | The compound undergoes decomposition at approximately 250 °C, preventing the determination of a boiling point at atmospheric pressure.[1] |

Experimental Protocols

The determination of the melting and boiling points of a chemical compound like this compound requires precise and standardized experimental procedures. Below are detailed methodologies for these key experiments.

Melting Point Determination

The melting point of this compound can be accurately determined using the capillary method with a calibrated melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer

Procedure:

-

Sample Preparation: A small sample of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Boiling Point Determination (and Decomposition Observation)

Given that this compound decomposes before boiling, a standard boiling point determination is not feasible. Instead, the decomposition temperature is observed.

Apparatus:

-

Heating block or oil bath

-

Test tube

-

Thermometer

-

Apparatus for observing gas evolution or sample color change

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a test tube.

-

Apparatus Setup: The test tube is placed in a heating block or oil bath, with a thermometer positioned to measure the temperature of the sample.

-

Heating and Observation: The sample is heated gradually. The temperature is monitored closely for any signs of decomposition, such as a change in color (darkening), the evolution of gas, or charring.

-

Data Recording: The temperature at which these signs of decomposition become apparent is recorded as the decomposition temperature. The observation that the compound decomposes before boiling is a critical piece of data.[1]

Visualized Workflows and Pathways

To further elucidate the practical context of this compound, the following diagrams illustrate a key application and a plausible synthetic pathway.

Caption: Workflow of this compound in Oxidative Hair Dyeing.

Caption: Logical Synthesis Pathway for this compound.

References

Spectroscopic Data for 3-Amino-2,6-dimethylphenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of 3-Amino-2,6-dimethylphenol. Despite a comprehensive search of publicly available spectroscopic databases and scientific literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound could not be located. This document, therefore, provides a theoretical analysis of the expected spectroscopic signatures of this compound based on its chemical structure and data from analogous compounds. Additionally, it outlines generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₁NO

-

Molecular Weight: 137.18 g/mol

-

CAS Number: 6994-64-5

Predicted Spectroscopic Data

In the absence of experimental data, the following sections detail the predicted spectroscopic characteristics for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methyl (C2-CH₃) | 2.1 - 2.3 | Singlet | 3H |

| Methyl (C6-CH₃) | 2.1 - 2.3 | Singlet | 3H |

| Aromatic (H4) | 6.5 - 6.7 | Doublet | 1H |

| Aromatic (H5) | 6.7 - 6.9 | Doublet | 1H |

| Amino (NH₂) | 3.5 - 5.0 (broad) | Singlet | 2H |

| Hydroxyl (OH) | 4.5 - 5.5 (broad) | Singlet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-OH) | 150 - 155 |

| C2 (C-CH₃) | 120 - 125 |

| C3 (C-NH₂) | 140 - 145 |

| C4 | 115 - 120 |

| C5 | 125 - 130 |

| C6 (C-CH₃) | 120 - 125 |

| C2-CH₃ | 15 - 20 |

| C6-CH₃ | 15 - 20 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Phenol) | 1180 - 1260 | Strong |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at an m/z of approximately 137. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and other characteristic fragments of substituted phenols and anilines.

Generalized Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution-state spectrum, dissolve the compound in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background correction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust theoretical framework for its expected spectral characteristics. The outlined experimental protocols offer a clear path for researchers to acquire the necessary data for the comprehensive structural elucidation and characterization of this compound. The provided workflow diagram serves as a visual guide for the logical progression of such an analytical endeavor.

Navigating the Safe Handling of 3-Amino-2,6-dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of 3-Amino-2,6-dimethylphenol (CAS No: 6994-64-5). The information is compiled and presented to meet the needs of laboratory and drug development professionals, ensuring safe and compliant use of this chemical compound.

Chemical and Physical Properties

This compound is an organic compound that appears as a solid at room temperature.[1] It is characterized by the presence of an amino group and two methyl groups attached to a phenolic ring.[1] While soluble in organic solvents, its solubility in water may vary.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1][2][3][4] |

| Molecular Weight | 137.18 g/mol | [1][2][3][4] |

| CAS Number | 6994-64-5 | [1][2] |

| EC Number | 230-268-6 | [2] |

| Melting Point | 120 - 124 °C | [5] |

| Boiling Point | 164 °C at 15 hPa | [5] |

| Appearance | Solid | [1] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous. The primary hazards are acute oral toxicity and the potential for organ damage through prolonged or repeated exposure.

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed.[2][5] |

| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373 | Warning | May cause damage to organs through prolonged or repeated exposure.[2] |

| Serious Eye Irritation | 2 | H319 | Warning | Causes serious eye irritation.[5] |

| Aquatic Hazard, Long-term | 2 | H411 | - | Toxic to aquatic life with long lasting effects.[5][6] |

GHS Pictograms:

-

Health Hazard

-

Irritant

-

Environment

Toxicology and Health Effects

The primary routes of exposure are ingestion, inhalation, and skin contact. The toxicological properties of this substance have not been fully investigated.[7]

| Exposure Route | Health Effects |

| Ingestion | Harmful if swallowed.[2][7] May cause irritation of the digestive tract.[7] |

| Inhalation | May cause respiratory tract irritation.[7][8] |

| Skin Contact | May cause skin irritation.[7][8] |

| Eye Contact | Causes serious eye irritation.[5] May cause eye irritation.[7][8] |

| Chronic Exposure | May cause damage to organs through prolonged or repeated exposure.[2] |

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is critical to minimize exposure and ensure personnel safety. A systematic approach, from preparation to disposal, should be followed.

Engineering Controls

-

Work under a chemical fume hood.[7]

-

Ensure adequate ventilation, especially in confined areas.[8]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9] Gloves must be inspected prior to use.[9]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8] A recommended filter type is a particulates filter conforming to EN 143.[8]

General Hygiene Practices

-

Wash hands and any exposed skin thoroughly after handling.[5][8]

-

Remove contaminated clothing and wash it before reuse.[6][8]

The following diagram illustrates a standard workflow for handling hazardous chemicals like this compound.

References

- 1. CAS 6994-64-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. scbt.com [scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. fishersci.com [fishersci.com]

- 9. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Amino-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Core Thermal Properties

3-Amino-2,6-dimethylphenol is a substituted aminophenol, and its thermal behavior is a critical parameter for its handling, storage, and application, particularly in oxidative processes such as hair dyeing. The key thermal events are its melting and subsequent decomposition at elevated temperatures.

Quantitative Thermal Data

The following table summarizes the known quantitative data regarding the thermal properties of this compound.

| Property | Value | Source |

| Melting Point | 102.3 – 103.1 °C | [1] |

| Decomposition Onset | ~ 250 °C | [1] |

| Relative Self-Ignition Temperature | > 403 °C | [1] |

Experimental Protocols for Thermal Analysis

To assess the thermal stability of this compound, standard thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed. Below are detailed, generalized experimental protocols for these methods.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to identify any other thermal events such as solid-solid transitions or the onset of decomposition.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped aluminum pan to serve as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

The melting point is determined as the peak temperature of the endothermic event.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

The onset of decomposition may be observed as a broad endothermic or exothermic event at higher temperatures.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

The onset of decomposition is determined by the temperature at which a significant mass loss begins.

-

The percentage of mass loss at different temperature ranges can be correlated to the loss of specific functional groups or the complete volatilization of the compound.

-

Decomposition Pathway

Specific experimental data on the decomposition products of this compound is not extensively documented in publicly available literature. However, based on the thermal decomposition of other substituted phenols and aromatic amines, a plausible decomposition pathway can be proposed. The decomposition is expected to be a complex process involving multiple steps.

The initial stages of decomposition, beginning around 250 °C, likely involve the cleavage of the C-N and C-O bonds, as these are typically the weaker bonds in the molecule. This could lead to the formation of radical species. Subsequent reactions could include:

-

Deamination: Loss of the amino group (-NH2).

-

Dehydroxylation: Loss of the hydroxyl group (-OH).

-

Demethylation: Loss of the methyl groups (-CH3).

-

Ring Opening: Fragmentation of the aromatic ring at higher temperatures.

The resulting decomposition products are likely to be a complex mixture of smaller aromatic compounds (such as dimethylbenzene, cresol isomers) and various gaseous products (such as ammonia, water, carbon monoxide, carbon dioxide, and methane).

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Logical Relationship of Thermal Events

Caption: Logical progression of thermal events for this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-Amino-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Amino-2,6-dimethylphenol, a valuable intermediate in organic synthesis and various chemical processes. This document details the primary synthetic pathways, experimental protocols, and purification methods, supported by quantitative data and visual representations to aid in laboratory application.

Synthesis Pathway

The principal route for the synthesis of this compound is a two-step process commencing with the nitration of 2,6-dimethylphenol (also known as 2,6-xylenol), followed by the reduction of the resulting 3-nitro-2,6-dimethylphenol intermediate.

Caption: Overall synthesis pathway for this compound.

Step 1: Nitration of 2,6-Dimethylphenol

The critical step in this synthesis is the regioselective nitration of 2,6-dimethylphenol to favor the formation of the 3-nitro isomer over other potential isomers, such as the 4-nitro derivative. Direct nitration of phenols can be challenging due to the strong activating nature of the hydroxyl group, often leading to mixtures of products and potential oxidation.

Experimental Protocol: Nitration using Nitric Acid in Acetic Anhydride

This protocol is adapted from general procedures for the nitration of substituted phenols and may require optimization for this specific substrate.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dimethylphenol (1 equivalent) in acetic anhydride at a low temperature (e.g., -60°C).

-

Nitrating Agent Addition: Slowly add a solution of nitric acid in acetic anhydride dropwise to the reaction mixture while maintaining the low temperature. The slow addition is crucial to control the exothermicity of the reaction and minimize side product formation.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it into a mixture of ice and water. The crude product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-nitro-2,6-dimethylphenol.

Quantitative Data (Illustrative)

| Parameter | Value | Reference |

| Starting Material | 2,6-Dimethylphenol | N/A |

| Nitrating Agent | Nitric acid in acetic anhydride | [1] |

| Temperature | -60°C to -20°C | [1] |

| Reaction Time | Varies (monitor by TLC/HPLC) | N/A |

| Yield of 3-nitro isomer | Moderate (isomer mixture likely) | [1] |

Note: The nitration of 2,6-dimethylphenol can produce a mixture of 3-nitro and 4-nitro isomers. Purification at this stage by column chromatography may be necessary to isolate the desired 3-nitro intermediate.

Step 2: Reduction of 3-Nitro-2,6-dimethylphenol

The reduction of the nitro group in 3-nitro-2,6-dimethylphenol to an amino group can be achieved through various methods. The two most common and effective methods are catalytic hydrogenation and metal-acid reduction.

Experimental Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-2,6-dimethylphenol (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: The vessel is then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is fully consumed.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

Experimental Protocol 2: Reduction with Iron in Acidic Medium

This is a classic and robust method for the reduction of aromatic nitro compounds.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitro-2,6-dimethylphenol (1 equivalent) and iron powder (excess, e.g., 3-5 equivalents) in a mixture of ethanol and water.

-

Acid Addition: Add a catalytic amount of concentrated hydrochloric acid or acetic acid to initiate the reaction. The mixture is then heated to reflux.[1]

-

Reaction Monitoring: The reaction is monitored by TLC or HPLC. The disappearance of the yellow color of the nitro compound is often an indicator of reaction completion.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered through Celite to remove the iron salts. The filtrate is then concentrated to remove the ethanol. The aqueous residue is basified with a solution of sodium hydroxide or sodium carbonate to precipitate the product. The product is then extracted with an organic solvent like ethyl acetate.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude this compound.

Quantitative Data (Illustrative)

| Parameter | Catalytic Hydrogenation | Fe/HCl Reduction |

| Starting Material | 3-Nitro-2,6-dimethylphenol | 3-Nitro-2,6-dimethylphenol |

| Reagents | H₂, Pd/C | Fe, HCl/AcOH |

| Solvent | Ethanol, Methanol, or Ethyl Acetate | Ethanol/Water |

| Temperature | Room Temperature | Reflux |

| Reaction Time | 1-4 hours | 2-6 hours |

| Yield | Generally high (>90%) | Good to high (70-90%) |

| Purity of Crude | Generally high | May contain iron residues |

Purification of this compound

The crude this compound obtained from the synthesis often requires purification to remove unreacted starting materials, by-products, and residual reagents. The primary methods for purification are crystallization and column chromatography.

Caption: General purification workflow for this compound.

Purification by Crystallization

Crystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful crystallization.

Experimental Protocol: Crystallization

-

Solvent Selection: Screen for a suitable solvent or solvent system in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Potential solvents include ethanol, methanol, toluene, or mixtures with water or hexanes.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before being filtered hot to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Purification by Column Chromatography

For separating mixtures that are difficult to crystallize or for achieving very high purity, silica gel column chromatography is a standard technique.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Prepare a column packed with silica gel.

-

Mobile Phase (Eluent): Select an appropriate eluent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent can be gradually increased to elute the product.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.

-

Elution and Collection: Elute the column with the chosen solvent system and collect fractions.

-

Analysis and Concentration: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. An HPLC method using a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier can be used to assess the purity of the final product.[2]

Quantitative Data (Illustrative)

| Purification Method | Typical Purity Achieved | Typical Recovery |

| Crystallization | >98% | 60-90% |

| Column Chromatography | >99% | 50-80% |

Safety and Handling

-

2,6-Dimethylphenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, using appropriate PPE.

-

Hydrogen Gas: Highly flammable. Catalytic hydrogenation should be performed in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

-

This compound: The toxicological properties may not be fully characterized. It is prudent to handle it as a potentially hazardous chemical.

This guide provides a framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work. The protocols provided are illustrative and may require optimization to achieve the desired yield and purity.

References

An In-depth Technical Guide to the Chemical Reactivity of 3-Amino-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,6-dimethylphenol is a versatile organic compound featuring both a nucleophilic amino group and a phenolic hydroxyl group on a sterically hindered aromatic ring. This unique combination of functional groups, influenced by the electronic and steric effects of the two ortho-methyl substituents, presents both opportunities and challenges in chemical synthesis. This technical guide provides a comprehensive overview of the reactivity of the amino and hydroxyl moieties, offering insights into selective functionalization strategies, experimental considerations, and the impact of the compound's inherent structural features.

The strategic manipulation of the amino and hydroxyl groups is crucial for the synthesis of a wide array of derivatives with potential applications in pharmaceuticals, dyes, and other advanced materials. Understanding the delicate balance between the nucleophilicity of the amino group and the acidity of the hydroxyl group, all under the steric influence of the flanking methyl groups, is paramount for achieving desired chemical transformations with high selectivity and yield.

Core Reactivity Principles: A Balancing Act

The chemical behavior of this compound is governed by the interplay of its amino and hydroxyl groups, modulated by the steric hindrance imposed by the two methyl groups at positions 2 and 6.

Amino Group Reactivity: The amino group (-NH₂) is a potent nucleophile and a weak base. It readily participates in reactions such as acylation, alkylation, and diazotization. The lone pair of electrons on the nitrogen atom is available for attacking electrophilic centers. However, the adjacent methyl groups can sterically hinder the approach of bulky electrophiles, potentially reducing reaction rates compared to unhindered anilines.

Hydroxyl Group Reactivity: The hydroxyl group (-OH) is weakly acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. This allows for reactions like etherification and esterification. The acidity of the phenolic proton is influenced by the electronic nature of the other substituents on the aromatic ring. The methyl groups, being electron-donating, slightly decrease the acidity of the hydroxyl group compared to unsubstituted phenol. Furthermore, the ortho-methyl groups provide significant steric shielding to the hydroxyl group, impacting the feasibility of reactions with sterically demanding reagents.

Regioselectivity: A key challenge in the chemistry of this compound is achieving regioselectivity in reactions where both the amino and hydroxyl groups can react. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-functionalization under neutral or mildly basic conditions. However, under strongly basic conditions, the hydroxyl group is deprotonated to the more nucleophilic phenoxide, favoring O-functionalization. The use of protecting groups is a common strategy to achieve selective reactions at one site while the other is masked.

Key Chemical Transformations and Experimental Protocols

Reactions of the Amino Group

The amino group is a primary site for a variety of chemical modifications.

Acylation of the amino group to form amides is a common transformation. Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, selective N-acylation can often be achieved without protecting the hydroxyl group.

Experimental Protocol: N-Acetylation of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane or tetrahydrofuran.

-

Acylating Agent Addition: Add acetic anhydride (1.1 eq) dropwise to the solution at room temperature with stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding water. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Reaction | Reagents | Solvent | Temperature | Typical Yield |

| N-Acetylation | Acetic Anhydride | Glacial Acetic Acid | Room Temperature | High |

| N-Benzoylation | Benzoyl Chloride, Pyridine | Dichloromethane | 0 °C to RT | Good to High |

Logical Relationship of N-Acylation

Caption: N-Acylation of this compound.

Selective N-alkylation can be more challenging due to the possibility of over-alkylation and competing O-alkylation. The use of protecting groups for the hydroxyl function is often necessary to achieve high yields of the desired N-alkylated product. Reductive amination is an alternative strategy for mono-N-alkylation.

Experimental Protocol: Selective N-Alkylation via Reductive Amination

-

Imine Formation: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like methanol or ethanol. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for several hours.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

| Reaction | Reagents | Solvent | Key Considerations |

| Reductive Amination | Aldehyde/Ketone, NaBH₄ | Methanol | Good for mono-alkylation |

| Direct N-Alkylation | Alkyl Halide, Base | Acetonitrile | Risk of polyalkylation and O-alkylation |

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups through Sandmeyer and related reactions. The steric hindrance from the ortho-methyl groups might affect the rate of diazotization.

Experimental Protocol: Diazotization and Sandmeyer Reaction

-

Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in cold water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes.

-

Sandmeyer Reaction (e.g., Chlorination): In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. The product can be isolated by steam distillation or solvent extraction.

-

Purification: Purify the crude product by distillation or chromatography.

| Reaction | Reagents | Product |

| Diazotization | NaNO₂, HCl | 3-Hydroxy-2,6-dimethylbenzenediazonium chloride |

| Sandmeyer (Chloro) | CuCl | 3-Chloro-2,6-dimethylphenol |

| Sandmeyer (Bromo) | CuBr | 3-Bromo-2,6-dimethylphenol |

| Sandmeyer (Cyano) | CuCN | 3-Hydroxy-2,6-dimethylbenzonitrile |

Experimental Workflow for Diazotization and Sandmeyer Reaction

Caption: Diazotization and Sandmeyer Reaction Workflow.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is a key site for ether and ester formation.

Etherification typically requires deprotonation of the hydroxyl group to form the more nucleophilic phenoxide. This is usually achieved with a strong base. To avoid competing N-alkylation, the amino group should be protected.

Experimental Protocol: O-Methylation of this compound (with N-protection)

-

N-Protection: Protect the amino group of this compound, for example, by acetylation as described previously.

-

Deprotonation: Dissolve the N-protected compound in a suitable aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Add a strong base such as sodium hydride (NaH) at 0 °C and stir until hydrogen evolution ceases.

-

Alkylation: Add an alkylating agent, such as methyl iodide, dropwise at 0 °C and then allow the reaction to warm to room temperature.

-

Work-up and Deprotection: Quench the reaction with water and extract the product. The protecting group can then be removed under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group) to yield the O-alkylated product.

-

Purification: Purify the final product by chromatography or recrystallization.

| Reaction | Reagents | Solvent | Key Considerations |

| O-Methylation | NaH, Methyl Iodide | DMF | N-protection is crucial for selectivity |

| O-Benzylation | K₂CO₃, Benzyl Bromide | Acetone | N-protection is recommended |

Signaling Pathway for Selective O-Alkylation

Caption: Pathway for Selective O-Alkylation.

Esterification of the hydroxyl group can be achieved through various methods, including reaction with acyl chlorides, anhydrides, or Fischer esterification with carboxylic acids under acidic catalysis. The steric hindrance around the hydroxyl group may necessitate more forcing conditions or the use of more reactive acylating agents.

Experimental Protocol: Fischer Esterification of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), a carboxylic acid (e.g., acetic acid, can be used as the solvent in excess), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux: Heat the mixture to reflux for several hours. The removal of water, for instance using a Dean-Stark apparatus, will drive the equilibrium towards the product.

-

Work-up: After cooling, pour the reaction mixture into cold water and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

-

Purification: Collect the crude product by filtration and purify by recrystallization.

| Reaction | Reagents | Catalyst | Key Considerations |

| Fischer Esterification | Carboxylic Acid | H₂SO₄ | Reversible reaction; water removal is beneficial |

| Acylation with Acyl Chloride | Acyl Chloride, Pyridine | - | More reactive; may require N-protection |

Influence of Steric and Electronic Effects

The two methyl groups at the ortho positions to the hydroxyl group and flanking the amino group exert significant steric and electronic effects that modulate the reactivity of this compound.

-

Steric Hindrance:

-

Hydroxyl Group: The methyl groups create a sterically crowded environment around the hydroxyl group, which can hinder the approach of bulky reagents. This may lead to slower reaction rates for O-alkylation and O-esterification compared to less hindered phenols.

-

Amino Group: Similarly, the approach to the amino group is also sterically impeded, which can affect the rates of N-acylation and N-alkylation, particularly with large electrophiles.

-

-

Electronic Effects: